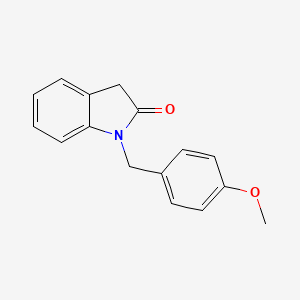

1-(4-Methoxybenzyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxybenzyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methoxybenzyl group attached to the indolin-2-one core, which contributes to its unique chemical properties and biological activities.

Métodos De Preparación

The synthesis of 1-(4-Methoxybenzyl)indolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and indolin-2-one.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(4-Methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-(4-Methoxybenzyl)indolin-2-one and its derivatives. The indolin-2-one scaffold is known for its ability to inhibit various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A series of indolin-2-one derivatives, including those with the 4-methoxybenzyl substitution, were synthesized and tested against the NCI-60 human cancer cell lines. Notably, one derivative exhibited potent activity with an IC50 value of 1.47 μM against breast cancer cell lines, indicating strong anticancer properties .

Table 1: Anticancer Activity of Indolin-2-one Derivatives

| Compound ID | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| IVc | Breast Cancer | 1.47 | High potency |

| VIc | Various Cancer Lines | 2.96 | Broad-spectrum activity |

Neuropharmacological Applications

The compound has also been investigated for its potential in treating central nervous system disorders, including schizophrenia and substance abuse.

Case Study: CNS Activity

Research indicates that derivatives of indolin-2-one can modulate neurotransmitter systems involved in psychosis and negative symptoms associated with schizophrenia. Compounds have shown promise in preclinical models, suggesting a potential therapeutic role for this compound in neuropharmacology .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens, including both bacterial and fungal strains.

Case Study: Antimicrobial Testing

In a study evaluating the antibacterial activity of several indolinone derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. Some derivatives demonstrated selective inhibitory effects against Gram-positive bacteria while exhibiting lower cytotoxicity against mammalian cells .

Table 2: Antimicrobial Activity of Indolinone Derivatives

| Compound ID | Pathogen Tested | Activity | Cytotoxicity Level |

|---|---|---|---|

| 6k | Staphylococcus aureus | Significant | Moderate |

| 6m | Escherichia coli | Moderate | Low |

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of indoline derivatives with substituted benzaldehydes. Structural modifications can enhance biological activity and selectivity.

Synthesis Overview

The synthesis process often includes:

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzyl)indolin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound has been shown to inhibit enzymes such as acetylcholine esterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Pathways: It may also interact with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparación Con Compuestos Similares

1-(4-Methoxybenzyl)indolin-2-one can be compared with other indolin-2-one derivatives:

Similar Compounds: Examples include 1-benzylindolin-2-one and 1-(4-chlorobenzyl)indolin-2-one.

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity.

Actividad Biológica

1-(4-Methoxybenzyl)indolin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, along with relevant case studies and research findings.

- Molecular Formula : C16H15N1O2

- Molecular Weight : 255.30 g/mol

- CAS Number : 206064-25-7

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, the compound showed promising results against breast cancer cells with an IC50 value of approximately 1.47 μM, indicating potent cytotoxicity .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.47 |

| A549 (Lung Cancer) | 3.25 |

| HeLa (Cervical Cancer) | 2.10 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of c-KIT and other receptor tyrosine kinases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it can effectively inhibit certain kinases involved in cancer progression, which may contribute to its anticancer properties .

Case Study: Kinase Inhibition

A specific study explored the compound's interaction with protein kinases, revealing that it competes with ATP for binding sites, thus blocking the phosphorylation processes essential for tumor growth . The compound's selectivity towards certain kinases suggests potential for developing targeted cancer therapies.

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-14-8-6-12(7-9-14)11-17-15-5-3-2-4-13(15)10-16(17)18/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYSALZLPHSRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.